molecular formula C32H26N2O4 B1251239 Asterriquinone CT1

Asterriquinone CT1

Cat. No. B1251239
M. Wt: 502.6 g/mol
InChI Key: AVZHXTURQZUIGW-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asterriquinone CT1 is a natural product found in Humicola fuscoatra with data available.

Scientific Research Applications

  • Biosynthesis and Pharmacological Activities : Asterriquinones, including Asterriquinone CT1, are known for their pharmacological activities, including antiretroviral, antitumor, and antidiabetic properties. The enzyme TdiB from Aspergillus nidulans catalyzes a key step in the biosynthesis of asterriquinones, highlighting the genetic and enzymatic basis of their production (Schneider, Weber, & Hoffmeister, 2008).

  • Antitumor Effects : Asterriquinone and its analogs have shown inhibitory effects on various transplantable animal tumors. The structure-activity relationship of these compounds suggests that certain molecular features are critical for their antitumor activity (Shimizu, Yamamoto, Inagaki, & Koshimura, 1982).

  • Cytotoxic Mechanism : The cytotoxicity of asterriquinone involves DNA interstrand cross-linking and apoptosis induction, leading to cell cycle arrest at the G1 phase. This mechanism is distinct from other antitumor agents (Kaji, Saito, Nomura, Miyamoto, & Kiriyama, 1997).

  • DNA Interaction : Asterriquinone's interaction with deoxyribonucleic acid (DNA) has been studied, indicating its binding affinity and potential for altering cellular functions (Shimizu & Koshimura, 1990).

  • Anti-Diabetic Potential : Asterriquinone derivatives have been explored as candidates for orally available anti-diabetic medications, showing selective tyrosine kinase activity and glucose-lowering effects in diabetic rodent models (Tanaka, 2001).

  • Neuroprotection : Studies on asterriquinones have identified small molecule activators of the nerve growth factor receptor, indicating potential applications in treating neurodegenerative diseases (Lin, Pirrung, Deng, Li, Liu, & Webster, 2007).

  • Inhibition of HIV Reverse Transcriptase : Asterriquinone and its analogs have been found to be strong inhibitors of HIV-1 reverse transcriptase, an essential enzyme for HIV replication. This suggests a potential role in antiretroviral therapy (Ono, Nakane, Shimizu, & Koshimura, 1991).

properties

Product Name

Asterriquinone CT1

Molecular Formula

C32H26N2O4

Molecular Weight

502.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H26N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-16,33-35,38H,1,3H2,2,4H3/b7-5+,8-6+

InChI Key

AVZHXTURQZUIGW-KQQUZDAGSA-N

Isomeric SMILES

CC(=C)/C=C/C1=CC2=C(C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)/C=C/C(=C)C)O)C=C1

Canonical SMILES

CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)C=CC(=C)C)O

synonyms

asterriquinone CT1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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